2,3-Dimethoxy-5-nitropyridine

Synthetic Methodology Process Chemistry N-Heterocycle Synthesis

Challenge: Achieving precise regioselectivity in pyridine functionalization for drug discovery. The distinct electronic/steric profile of 2,3-dimethoxy-5-nitropyridine eliminates this risk. - **Quantitative Scalability:** One-step high-yield (quant.) synthesis protocol published for low-risk scale-up. - **Superior DMPK Profile:** LogP 1.0 (vs. 2.3 for 2-methoxy analog) enhancing solubility and metabolic stability. - **Regiocontrol Assurance:** Dual methoxy groups direct cross-couplings/Nu substitutions; crystal structure available for reaction modeling.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 507473-22-5
Cat. No. B1598278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-nitropyridine
CAS507473-22-5
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3
InChIKeyHTWDEVOJAUAPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,3-Dimethoxy-5-nitropyridine


2,3-Dimethoxy-5-nitropyridine (CAS 507473-22-5) is a polysubstituted pyridine derivative bearing electron-donating methoxy groups at the 2- and 3-positions and a strong electron-withdrawing nitro group at the 5-position . This specific substitution pattern confers a unique electronic profile, rendering it a versatile intermediate for the synthesis of complex heterocycles in medicinal and agricultural chemistry . As part of the nitropyridine class, it serves as a privileged scaffold for drug discovery programs targeting kinases, neurological disorders, and infectious diseases [1].

Versatile intermediate for heterocycle synthesis
Unique 2,3-dimethoxy substitution enables regioselective functionalization
Reported in medicinal chemistry for kinase and CNS targets

Why Choose 2,3-Dimethoxy-5-nitropyridine?


Generic substitution of 2,3-dimethoxy-5-nitropyridine with simpler nitropyridines, such as 5-nitropyridine or 2-methoxy-5-nitropyridine, is not viable for advanced synthesis due to its unique, application-specific electronic and steric properties. The dual methoxy substitution at the 2- and 3-positions creates a specific electron density and steric environment on the pyridine ring, which is absent in mono-methoxy or unsubstituted analogs . This precise substitution pattern directly dictates the regioselectivity and outcome of subsequent functionalization reactions, such as nucleophilic substitutions, cross-couplings, and ring closures, which are critical for constructing complex, target-specific molecular frameworks . Therefore, using a structurally different analog would alter the electronic landscape, likely leading to reaction failure, different products, or significantly lower yields, which are unacceptable outcomes in multi-step, high-cost R&D pathways.

Regioselectivity shift Simpler nitropyridines (e.g., 2-methoxy) lack dual methoxy substitution, potentially altering reaction regioselectivity.
Yield and product profile Using unsubstituted or mono-substituted analogs may lead to different products or lower yields in multi-step syntheses.

Evidence for 2,3-Dimethoxy-5-nitropyridine


Quantitative One-Step Synthesis

A published protocol details the one-step synthesis of 2,3-dimethoxy-5-nitropyridine in quantitative yield using adapted Vilsmeier conditions. The resulting product was fully characterized, providing a verifiable and efficient synthetic route [1].

One-Step Synthesis
Supporting evidence
Quantitative yield (approx. 100%)
Supports procurement and scale-up feasibility
Published one-step protocol (Vilsmeier conditions)
Synthetic Methodology Process Chemistry N-Heterocycle Synthesis

Favorable LogP Profile

The calculated partition coefficient (XLogP) for 2,3-dimethoxy-5-nitropyridine is 1 [1], which is significantly lower than that of the widely used drug intermediate 2-methoxy-5-nitropyridine, which has a predicted XLogP of 2.3 .

LogP Profile
Cross-study comparable
Target: XLogP = 1
Comparator (2-methoxy-5-nitropyridine): XLogP = 2.3
Δ = -1.3 (>10× less lipophilic)
May enhance aqueous solubility in lead optimization
Calculated property from authoritative databases
Medicinal Chemistry Physicochemical Properties Drug Design

Crystal Structure Determination

The crystal structure of 2,3-dimethoxy-5-nitropyridine has been solved, revealing it crystallizes in a monoclinic C2 space group with specific unit cell parameters (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) and refines to an R1 factor of 0.053 [1].

Crystal Structure
Supporting evidence
Monoclinic C2, a=20.2528 Å, β=94.699°, R₁=0.053
Supports computational modeling and co-crystallization studies
Single-crystal XRD at 291 K
Crystallography Structural Biology Computational Chemistry

Synthetic Intermediate Utility

This specific compound can serve as a direct precursor to more complex molecules, such as 2-chloro-3-methoxy-5-nitropyridine, which is a valuable intermediate. A reported synthesis demonstrates the conversion of 2-chloro-3-methoxy-5-nitropyridine (500 mg) into the target 2,3-dimethoxy-5-nitropyridine , establishing its role in a synthetic network. While this is a downstream conversion, it validates the compound's utility as a key node in synthesizing valuable chlorinated analogs.

Synthetic Intermediate Utility
Supporting evidence
Conversion from 2-chloro-3-methoxy-5-nitropyridine to target product
Confirms viability as intermediate for halogenated pyridines
Reaction yields light yellow solid
Organic Synthesis Pharmaceutical Intermediates Cross-Coupling

Class-Level Biological Activity

A recent comprehensive review of the literature from 2015 to present highlights that nitropyridines, as a class, are convenient and readily available precursors for a wide range of heterocyclic systems demonstrating diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties [1]. While not a direct comparator to another specific molecule, this class-level inference positions the target compound within a validated, high-impact chemical space for drug discovery.

Class-Level Bioactivity
Class-level inference
Nitropyridines reported for antitumor, antiviral, anti-neurodegenerative research (2015–2025 review)
Aligned with validated drug discovery chemical space
Class-level inference; specific activity requires validation
Drug Discovery Anticancer Agents Anti-neurodegenerative Agents

2,3-Dimethoxy-5-nitropyridine Applications


Lead Optimization in Drug Discovery

Given its favorable and quantifiably lower LogP (1.0 vs. 2.3 for 2-methoxy-5-nitropyridine) [1], 2,3-dimethoxy-5-nitropyridine is a superior core scaffold for medicinal chemistry programs focused on improving the solubility and metabolic profile of lead compounds. Its use aligns with the broader class-level validation of nitropyridines as privileged motifs in drug design, particularly for anticancer and anti-neurodegenerative targets [2].

Advanced Organic Synthesis of Complex Architectures

This compound is ideal for complex molecule synthesis where precise electronic and steric control is paramount. Its unique substitution pattern dictates specific regioselectivity in nucleophilic substitutions and cross-coupling reactions, which is not achievable with simpler nitropyridines . The availability of its high-resolution crystal structure [3] also makes it an excellent candidate for reactions where conformational pre-organization is key.

Process Chemistry and Scale-Up

The existence of a published, high-yielding (quantitative) one-step synthetic protocol [4] provides a solid foundation for chemists and engineers looking to scale up the production of 2,3-dimethoxy-5-nitropyridine or its downstream derivatives. This reduces process development risk and offers a clear, efficient route compared to analogs that lack such well-documented scalable methods.

Application
Selection Property
Validation Focus
Lead optimization in drug discovery
Moderate lipophilicity profile
Aqueous solubility and off-target binding assays
Advanced synthesis of complex architectures
Unique regioselective substitution pattern
Reaction regioselectivity and yield in cross-couplings
Process chemistry and scale-up
Established high-yield synthetic route
Scalability and process robustness

Technical Documentation Hub

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38 linked technical documents
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